1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Description
The compound 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one is a propan-1-one derivative featuring a 4-methoxyphenyl group and a substituted azetidine ring containing a difluoromethyl moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) and the difluoromethyl group may confer unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, compared to related compounds with bulkier or less electronegative substituents .
Properties
IUPAC Name |
1-[3-(difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-19-12-5-2-10(3-6-12)4-7-13(18)17-8-11(9-17)14(15)16/h2-3,5-6,11,14H,4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLBKYZBPQVKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC(C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:
-
Formation of the Azetidine Ring:
- Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
- Common reagents: Sodium hydride (NaH), tetrahydrofuran (THF), and a suitable halogenated precursor.
- Reaction conditions: Refluxing the mixture under an inert atmosphere.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
-
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
- Major products: Oxidized derivatives with ketone or carboxylic acid functionalities.
-
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Major products: Corresponding alcohol derivatives.
-
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
- Common reagents: Halogenating agents, nucleophiles such as amines or thiols.
- Major products: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: Its structural properties may be explored for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance binding affinity and selectivity, while the azetidine ring may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Features
The following table compares the substituents and key structural differences among propan-1-one derivatives:
Physicochemical Properties
Elemental analysis and molecular descriptors from selected analogs:
Biological Activity
1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a difluoromethyl group and an azetidine ring. These characteristics suggest potential applications in drug development, particularly as enzyme inhibitors or receptor modulators. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Synthesis
The compound can be synthesized through several steps involving the formation of the azetidine ring and subsequent functionalization. Common methods include cyclization reactions using sodium hydride and suitable halogenated precursors under inert conditions. The methoxyphenyl group is typically introduced via Friedel-Crafts acylation reactions.
The biological activity of 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The difluoromethyl group enhances binding affinity and selectivity, while the azetidine ring contributes to the stability and bioavailability of the compound.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antiviral Activity : Azetidinone derivatives have demonstrated antiviral properties against various viruses, including human coronaviruses and influenza viruses. For instance, related azetidinones have shown EC50 values indicating moderate inhibitory activity against these pathogens .
- Anticancer Properties : Several studies have highlighted the antiproliferative effects of azetidinone derivatives on cancer cell lines. For example, compounds similar to 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing potent activity at nanomolar concentrations .
Antiviral Activity
A study evaluated various azetidinone compounds for their antiviral efficacy. One compound demonstrated an EC50 value of 45 µM against human coronavirus 229E, outperforming standard antiviral treatments like ribavirin . This suggests that 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one may possess similar properties.
Anticancer Activity
In another investigation, azetidinone derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives could induce apoptosis in solid tumor cell lines, including those derived from breast and prostate cancers. The mechanism appears to involve cell cycle arrest and induction of apoptotic pathways .
Comparative Analysis
A comparison with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 1-(3-(Trifluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one | Trifluoromethyl group | Moderate anticancer activity |
| 1-(3-(Fluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one | Fluoromethyl group | Antiviral activity against HCMV |
This table illustrates how variations in halogen substitution can influence biological outcomes.
Q & A
Q. Table 1. Key Functional Groups and Analytical Signatures
| Functional Group | Analytical Method | Signature | Reference |
|---|---|---|---|
| Difluoromethyl (CF₂H) | ¹⁹F NMR | δ ~-110 to -120 ppm (doublet) | |
| Azetidine Ring | ¹H NMR | δ ~3.5–4.0 ppm (multiplet) | |
| 4-Methoxyphenyl | FT-IR | C-O stretch at ~1250 cm⁻¹ |
Q. Table 2. Comparison of Reduction Agents for Ketone Moieties
| Agent | Solvent | Yield (%) | Purity (HPLC) | Side Reactions | Reference |
|---|---|---|---|---|---|
| NaBH₄ | MeOH | 85 | >98% | None | |
| LiAlH₄ | THF | 92 | 95% | Ester reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
